4-(Diphenylmethyl)piperazin-1-amine dihydrochloride

CAS No.: 1172327-56-8

Cat. No.: VC4296784

Molecular Formula: C17H23Cl2N3

Molecular Weight: 340.29

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1172327-56-8 |

|---|---|

| Molecular Formula | C17H23Cl2N3 |

| Molecular Weight | 340.29 |

| IUPAC Name | 4-benzhydrylpiperazin-1-amine;dihydrochloride |

| Standard InChI | InChI=1S/C17H21N3.2ClH/c18-20-13-11-19(12-14-20)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16;;/h1-10,17H,11-14,18H2;2*1H |

| Standard InChI Key | RLQMNFPLKVTRSQ-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

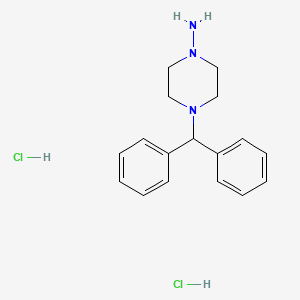

4-(Diphenylmethyl)piperazin-1-amine dihydrochloride has the molecular formula C₁₇H₂₃Cl₂N₃ and a molecular weight of 340.29 g/mol . The compound consists of a piperazine core substituted at the 4-position with a diphenylmethyl group and at the 1-position with an amine group, protonated as a dihydrochloride salt (Figure 1). Its IUPAC name is 4-(diphenylmethyl)piperazin-1-amine dihydrochloride, with synonyms including 4-benzhydrylpiperazin-1-amine dihydrochloride and N-(diphenylmethyl)piperazine-1-amine dihydrochloride .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1172327-56-8 | |

| Molecular Formula | C₁₇H₂₃Cl₂N₃ | |

| Molecular Weight | 340.29 g/mol | |

| Parent Compound (CID) | 2524923 (free base) | |

| Salt Form | Dihydrochloride | |

| Purity (Commercial) | ≥95% |

Structural and Conformational Analysis

The diphenylmethyl group introduces significant steric bulk, influencing the compound’s binding affinity to biological targets. X-ray crystallography of analogous structures, such as 4-(diphenylmethyl)-1-piperazineethanol dihydrochloride (CID: 24720908), reveals a chair conformation of the piperazine ring, with the diphenylmethyl group occupying an equatorial position to minimize steric strain . Protonation of the amine group in the dihydrochloride salt enhances water solubility, a critical factor for bioavailability in pharmacological applications .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 4-(diphenylmethyl)piperazin-1-amine dihydrochloride typically involves alkylation or reductive amination strategies. A patented method (US7989623B2) outlines a two-step process starting from (4-chlorophenyl)phenyl methylamine and N,N-bis(2-chloroethyl)phenyl carbamate :

-

Alkylation Reaction:

-

Reactants: (4-Chlorophenyl)phenyl methylamine, N,N-bis(2-chloroethyl)phenyl carbamate.

-

Base: Diisopropylethylamine (DIPEA).

-

Conditions: Reflux at 130°C for 5 hours under nitrogen.

-

Intermediate: N-(4-chlorophenyl)-N-phenyl-N'-(2-chloroethyl)ethylenediamine.

-

-

Cyclization and Salt Formation:

Table 2: Optimized Synthesis Parameters

| Parameter | Condition | Yield Improvement |

|---|---|---|

| Temperature | 130°C (reflux) | 78% |

| Solvent | Dichloromethane/2-propanol | Optimal solubility |

| Catalyst | Potassium iodide (optional) | 15% rate increase |

Industrial-Scale Production

Commercial suppliers like CymitQuimica and Synblock offer the compound at scales up to 2.5 g, with pricing tiers reflecting bulk purchases (e.g., 250 mg for €500; 2.5 g for €1,776) . The process emphasizes solvent recycling and inline purification using aqueous washes (1M HCl, saturated NaCl) to remove byproducts .

Pharmacological and Biological Activities

Histamine H₁ Receptor Antagonism

Structural analogs, such as 4-(diphenylmethyl)-1-piperazineethanol derivatives, exhibit potent histamine H₁ receptor antagonism (IC₅₀ = 12–45 nM in guinea pig ileum assays) . Modifications to the terminal amine group, as seen in the dihydrochloride salt, may enhance receptor binding through ionic interactions with aspartate residues in the H₁ receptor’s transmembrane domain .

Gastrointestinal Applications

The parent compound 4-(diphenylmethyl)-1-piperidinemethanimine demonstrates gastric antisecretory activity in rat models, reducing acid secretion by 80% at 10 mg/kg orally . While the dihydrochloride salt’s efficacy remains untested, its improved solubility suggests potential for oral formulations targeting peptic ulcers .

Table 3: Comparative Pharmacological Data

Physicochemical and Stability Profiles

Solubility and Partition Coefficients

The dihydrochloride salt exhibits high aqueous solubility (>50 mg/mL at 25°C), contrasting with the free base’s lipophilicity (logP = 3.2) . This property facilitates formulation in injectable or oral solutions. Accelerated stability studies (40°C/75% RH) indicate <2% degradation over 6 months when stored in amber glass .

Spectroscopic Characterization

-

¹H NMR (D₂O): δ 7.4–7.2 (m, 10H, diphenyl), 3.8 (s, 2H, CH₂NH₂), 3.1–2.6 (m, 8H, piperazine) .

-

LC-MS: [M+H]⁺ = 267.2 (free base), 340.3 (dihydrochloride) .

Applications in Drug Discovery

Lead Optimization

The compound’s modular structure allows for derivatization at the amine position. For example, coupling with heteroaryl carboxamides yields analogs with enhanced antiallergic activity (e.g., inhibition of mast cell histamine release at IC₅₀ = 0.1 µM) .

Targeted Therapeutics

Ongoing research explores its utility in:

-

Allergy Management: As a cetirizine-like H₁ antagonist with reduced CNS penetration .

-

Gastrointestinal Disorders: Potentially replacing anticholinergic drugs in ulcer therapy .

Future Directions and Research Opportunities

-

In Vivo Efficacy Studies: Validate antisecretory and antihistaminic activities in animal models.

-

Crystallographic Studies: Resolve the salt’s 3D structure to guide rational drug design.

-

Formulation Development: Explore sustained-release matrices for gastrointestinal targeting.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume